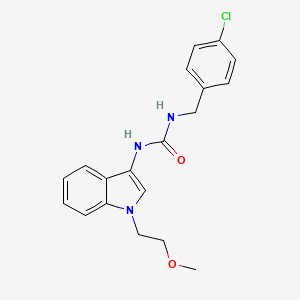

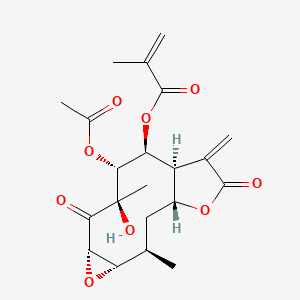

1-(4-chlorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-chlorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, also known as GSK-3β inhibitor VIII, is a potent inhibitor of glycogen synthase kinase 3β (GSK-3β). GSK-3β is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis. The inhibition of GSK-3β has been shown to have therapeutic potential in various diseases, including Alzheimer's disease, diabetes, and cancer.

Aplicaciones Científicas De Investigación

Acetylcholinesterase Inhibitors

Research on similar compounds, like flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, has been conducted to assess their antiacetylcholinesterase activity. These studies aim to optimize the spacer length linking pharmacophoric moieties, with findings indicating that certain substitutions can lead to high inhibitory activities against acetylcholinesterase, a target for Alzheimer's disease treatment (Vidaluc et al., 1995).

Anticancer Activities

Compounds like 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea have been investigated for their potent activities against cancer cell lines, nociceptive pain, and neurodegenerative disorders. Such research involves the synthesis of deuterium-labeled versions of these compounds for more precise pharmacokinetic studies, indicating their potential in cancer therapy and drug development processes (Liang et al., 2020).

Fluorescence Probes

The development of N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea derivatives for use as solvatochromic fluorescence probes showcases another application. These probes can detect analytes like carboxylic acids, alcohols, and fluoride ions through changes in their fluorescence properties, providing valuable tools for chemical sensing and analysis (Bohne et al., 2005).

Corrosion Inhibition

In the field of materials science, studies on similar urea derivatives have focused on their role as corrosion inhibitors for mild steel in acidic environments. These compounds have shown to effectively prevent corrosion, offering insights into the development of more sustainable and efficient protective coatings for industrial applications (Bahrami & Hosseini, 2012).

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[1-(2-methoxyethyl)indol-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O2/c1-25-11-10-23-13-17(16-4-2-3-5-18(16)23)22-19(24)21-12-14-6-8-15(20)9-7-14/h2-9,13H,10-12H2,1H3,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYPSKRUUCHATLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2999987.png)

![(Z)-3-[3-Bromo-4-[(4-bromophenyl)methoxy]-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2999988.png)

![[4-(Aminomethyl)-1,3,6,7,9,9a-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-4-yl]methanol](/img/structure/B2999990.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2999992.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2999999.png)

![N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B3000002.png)

![2-[2-Fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid](/img/structure/B3000003.png)

![1-[4-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B3000007.png)